molecular formula C26H28N2O2 B257302 (4-BENZHYDRYLPIPERAZINO)(4-ETHOXYPHENYL)METHANONE

(4-BENZHYDRYLPIPERAZINO)(4-ETHOXYPHENYL)METHANONE

Cat. No.: B257302
M. Wt: 400.5 g/mol
InChI Key: HZBSTKQZRLGIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diphenylmethyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a diphenylmethyl group and an ethoxyphenyl methanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Diphenylmethylpiperazine: This step involves the reaction of diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Introduction of the Ethoxyphenyl Group: The diphenylmethylpiperazine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Diphenylmethyl)piperazin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylmethyl)-1-piperazinylmethanone
  • 4-(Diphenylmethyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(Diphenylmethyl)piperazin-1-ylmethanone stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the para position of the phenyl ring may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C26H28N2O2/c1-2-30-24-15-13-23(14-16-24)26(29)28-19-17-27(18-20-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3

InChI Key

HZBSTKQZRLGIDI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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